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Compound of Interest

2-(2-Fluorophenyl)propan-2-amine
Compound Name:

hydrochloride
CAS No.: 1202751-82-3
Cat. No.: B1439365

Get Quote

\ J

Technical Guide & Predictive Analysis

Executive Summary & Structural Logic

2-(2-Fluorophenyl)propan-2-amine (CAS: 74702-88-8) represents a distinct class of
psychoactive scaffolds characterized by a "metabolic double-lock." Unlike traditional
amphetamines, its structure possesses two critical features that drastically alter its
pharmacokinetic profile:

e Quaternary

-Carbon: The amine is attached to a tertiary carbon (gem-dimethyl substitution), eliminating
the

-hydrogens required for standard oxidative deamination by Monoamine Oxidases (MAO) or
Cytochrome P450s.

o Ortho-Fluorine Substitution: The fluorine atom at the 2-position of the phenyl ring exerts a
steric and electronic blockade, preventing metabolic attack at the highly reactive ortho-sites
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and increasing overall lipophilicity.

Predicted Outcome: The compound is expected to exhibit high metabolic stability, with a

significant fraction excreted unchanged. The primary metabolic clearance route is predicted to
be para-hydroxylation followed by Phase Il conjugation, with a secondary route of N-oxidation.

Structural Analysis & Metabolic Soft Spots

To predict the pathways accurately, we must analyze the molecule's "Site of Metabolism"

(SOM) liability.

Structural Feature

Metabolic Consequence

Predicted Pathway

Primary Amine (-NH2)

High polarity, basicity (pKa ~9-
10).

N-Oxidation (Minor). N-
Acetylation is sterically
hindered.

Gem-Dimethyl (

-C)

Steric bulk; lack of H-atoms.

Blocks Deamination. Prevents
formation of ketone/aldehyde

metabolites.

Ortho-Fluorine (2-F)

C-F bond is metabolically inert
(116 kcal/mol).

Blocks Ortho-Hydroxylation.
Shifts CYP450 attack to the

para-position.

Phenyl Ring (C4)

Electron-rich, sterically

accessible.

Aromatic Hydroxylation
(Major).

Detailed Metabolic Pathways

Based on the metabolism of structural analogues like Phentermine and Cumylamine, the

following pathways are proposed.

Pathway A: Aromatic Hydroxylation (Major)

¢ Mechanism: CYP450-mediated oxidation (likely CYP2D6 or CYP2C19 due to the basic

amine pharmacophore).
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o Regioselectivity: The 2-position is blocked by Fluorine. The 3-position (meta) is less
favorable. The 4-position (para) is sterically open and electronically activated.

e Product:4-Hydroxy-2-(2-fluorophenyl)propan-2-amine.

o Fate: This metabolite serves as the substrate for Phase Il conjugation
(Glucuronidation/Sulfation) to facilitate excretion.

Pathway B: N-Oxidation (Minor)

e Mechanism: Flavin-containing Monooxygenase (FMO) or CYP-mediated N-oxygenation.

e Constraint: While common in primary amines, the steric bulk of the adjacent gem-dimethyl
group may reduce the rate of N-hydroxylase access compared to amphetamine.

e Product:N-Hydroxy-2-(2-fluorophenyl)propan-2-amine.

 Significance: N-hydroxy metabolites can be unstable or undergo further oxidation to nitroso
species, though this is less likely without

-hydrogens to facilitate dehydration to imines.

Pathway C: Phase Il Conjugation

e Mechanism: UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase).
e Substrate: The 4-Hydroxy metabolite (Pathway A).
¢ Product:4-O-Glucuronide or 4-O-Sulfate conjugates.

Visualization of Metabolic Tree

The following diagram illustrates the hierarchical metabolic flow, emphasizing the blockade of
deamination and the dominance of para-hydroxylation.
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Figure 1: Predicted metabolic tree showing the diversion from standard deamination pathways
due to structural blockades.

Experimental Validation Protocol

To confirm these predictions, the following self-validating workflow is recommended. This
protocol distinguishes between metabolic stability (clearance) and metabolite identification.

A. Reagents & Systems[1][2]

¢ Test System: Pooled Human Liver Microsomes (HLM) (50 donors) to capture population
variability.

o Cofactors: NADPH (Phase |) and UDPGA (Phase II).

e Controls:
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o Positive: Phentermine (structurally similar, stable) and Propranolol (high turnover).

o Negative: Boiled microsomes (to rule out non-enzymatic degradation).

B. Incubation Workflow (Step-by-Step)

e Preparation: Prepare a 10 mM stock of 2-(2-Fluorophenyl)propan-2-amine in DMSO. Dilute
to 1 pM working concentration in phosphate buffer (pH 7.4).

e Phase | Initiation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins. Initiate
reaction with NADPH (1 mM).

e Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 mins.

e Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard (e.g.,
d5-Phentermine).

e Phase Il Step (Optional): For glucuronide confirmation, add UDPGA (2 mM) and Alamethicin
(pore-forming agent) to a separate set of incubations.

C. Analytical Detection (LC-HRMS)

Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

Parameter Setting / Criteria

C18 Reverse Phase (e.g., HSS T3), 1.8 uym
Column

particle size.
) A: 0.1% Formic Acid in Water; B: 0.1% Formic
Mobile Phase L
Acid in ACN.
lonization ESI Positive Mode (+).

[M+H]+ = m/z 154.10 (approx, calc. based on
Target lon (Parent) exact mass).[1]

Target lon (OH-Met) [M+H]+ + 16 Da = m/z 170.10.

Target lon (Gluc) [M+H]+ + 16 Da + 176 Da = m/z 346.13.
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Toxicological Implications

The predicted metabolic stability implies a long half-life (T1/2).

Accumulation Risk: Due to the blockade of the rapid deamination pathway, the compound
may accumulate with chronic dosing, similar to Phentermine but potentially longer-lasting
due to the fluorine-induced lipophilicity.

Drug-Drug Interactions (DDI): If the compound is a substrate for CYP2D6, it may
competitively inhibit the metabolism of other CYP2D6 substrates (e.g., dextromethorphan,
antidepressants).

Active Metabolites: The 4-hydroxy metabolite may retain dopaminergic/noradrenergic
activity, extending the pharmacodynamic window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CID 157071953 | C18H26N2 | CID 157071953 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Predicted Metabolic Pathways of 2-(2-
Fluorophenyl)propan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439365/docs#predicted-metabolic-pathways-of-2-2-
fluorophenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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